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Compound of Interest

Compound Name:
(S)-1-Boc-2-

(Hydroxymethyl)piperidine

Cat. No.: B158072 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (S)-1-Boc-2-
(hydroxymethyl)piperidine, a chiral building block of significant interest in pharmaceutical and

medicinal chemistry. This document summarizes key structural data, outlines detailed

experimental protocols for its characterization, and presents visual workflows for its analysis.

Core Structural and Physical Properties
(S)-1-Boc-2-(hydroxymethyl)piperidine, also known as tert-butyl (2S)-2-

(hydroxymethyl)piperidine-1-carboxylate, is a white crystalline solid at room temperature.[1] Its

fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 134441-93-3 [1][2]

Molecular Formula C₁₁H₂₁NO₃ [1]

Molecular Weight 215.29 g/mol [1][2]

Appearance White crystalline powder [1]

Melting Point 83-88 °C [1]

Optical Rotation
[α]D²⁰ = -42 ± 2° (c=1 in

CHCl₃)
[1]

Purity ≥ 97%

Spectroscopic Analysis
Spectroscopic techniques are fundamental to elucidating the structure of (S)-1-Boc-2-
(hydroxymethyl)piperidine. Below is a summary of typical nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical

environment of the atoms within the molecule. The presence of the bulky Boc (tert-

butoxycarbonyl) group can lead to the observation of rotamers, which may cause broadening of

some NMR signals at room temperature.

Table 1: ¹H NMR Spectroscopic Data for (S)-1-Boc-2-(hydroxymethyl)piperidine derivative

(500 MHz, CDCl₃)[3]
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.87 – 3.78 m 1H H-2

3.73 – 3.63 m 2H -CH₂OH

3.40 – 3.26 m 2H H-6

1.99 – 1.32 m 8H H-3, H-4, H-5

1.46 s 9H -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for (S)-1-Boc-2-(hydroxymethyl)piperidine derivative

(126 MHz, CDCl₃)[3]

Chemical Shift (δ) ppm Assignment

155.0 C=O (Boc)

79.3 -C(CH₃)₃

62.8 -CH₂OH

56.9 C-2

46.4 C-6

31.0, 30.6, 29.3, 23.6 C-3, C-4, C-5

28.7 -C(CH₃)₃

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.

Table 3: Key IR Absorption Bands for (S)-1-Boc-2-(hydroxymethyl)piperidine derivative[3]
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Wavenumber (cm⁻¹) Intensity Assignment

3428 Strong, Broad O-H stretch (alcohol)

2971, 2872 Strong C-H stretch (aliphatic)

1692, 1672 Strong C=O stretch (carbamate)

1169 Strong C-O stretch

Conformational Analysis
The piperidine ring in (S)-1-Boc-2-(hydroxymethyl)piperidine is expected to adopt a chair

conformation to minimize steric strain. The bulky Boc group on the nitrogen atom influences the

conformational equilibrium. Due to the A(1,3) strain between the Boc group and the equatorial

substituent at C2, the hydroxymethyl group may preferentially occupy an axial position.

However, the exact conformational preference can be influenced by solvent and temperature.

Detailed conformational analysis often requires computational modeling and advanced NMR

studies, such as Nuclear Overhauser Effect (NOE) experiments.

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and structural

characterization of (S)-1-Boc-2-(hydroxymethyl)piperidine.

Synthesis Protocol
A general method for the synthesis of (S)-1-Boc-2-(hydroxymethyl)piperidine involves the

reduction of the corresponding carboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid.

Materials:

(S)-1-Boc-piperidine-2-carboxylic acid

Tetrahydrofuran (THF), anhydrous

Methylmagnesium bromide (3M solution in diethyl ether)

Saturated aqueous ammonium chloride solution
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Diethyl ether

Anhydrous sodium sulfate

Silica gel for column chromatography

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

Under a nitrogen atmosphere, dissolve (S)-1-Boc-piperidine-2-carboxylic acid (1 equivalent)

in anhydrous THF.

Cool the solution to -10 °C in an ice-salt bath.

Slowly add methylmagnesium bromide solution (2.5 equivalents) dropwise to the stirred

solution.

Allow the reaction to proceed for approximately 3.5 hours at -10 °C.

Quench the reaction by adding saturated aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Filter the solution and concentrate under reduced pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel using a mixture of

petroleum ether and ethyl acetate as the eluent to yield (S)-1-Boc-2-
(hydroxymethyl)piperidine as a colorless oil or white solid.[4]

Structural Characterization Protocols
To date, a public crystal structure of (S)-1-Boc-2-(hydroxymethyl)piperidine has not been

deposited in major crystallographic databases. A general protocol for obtaining a crystal

structure is as follows:

1. Crystallization:
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Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate,

hexane, or a mixture).

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single

crystals of suitable size and quality for X-ray diffraction.

2. Data Collection:

Mount a suitable single crystal on a goniometer head.

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu

Kα radiation.

3. Structure Solution and Refinement:

Process the diffraction data (integration, scaling, and absorption correction).

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain accurate atomic

coordinates, bond lengths, and bond angles.

Sample Preparation:

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g.,

CDCl₃) in an NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Sample Preparation:
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For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.

Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr

powder and pressing it into a thin disk.

Data Acquisition:

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty accessory before running the sample.

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺

or other adducts (e.g., [M+Na]⁺).

Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural analysis

of (S)-1-Boc-2-(hydroxymethyl)piperidine.
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Caption: General workflow for the synthesis and structural analysis.
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Caption: Logical flow for structural elucidation from experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Analysis of (S)-1-Boc-2-
(hydroxymethyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b158072#s-1-boc-2-hydroxymethyl-piperidine-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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